

The Molecular Landscape of Flecainide: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Flecainide is a potent class Ic antiarrhythmic agent utilized in the management of a variety of cardiac arrhythmias, including supraventricular and ventricular tachycardias.[1] Its therapeutic efficacy is rooted in its distinct molecular structure, which dictates its interaction with key cardiac ion channels. This technical guide provides an in-depth exploration of the molecular and functional characteristics of flecainide, with a focus on its chemical properties, experimental evaluation, and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular pharmacology and drug development.

Molecular Structure and Physicochemical Properties

Flecainide, with the IUPAC name N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide, is a fluorinated aromatic amide derivative.[2] The presence of two trifluoroethoxy groups on the benzamide ring is a key structural feature, contributing to its lipophilicity and influencing its pharmacokinetic profile.

Table 1: Molecular and Physicochemical Properties of Flecainide



Property	Value	Reference(s)
Molecular Formula	C17H20F6N2O3	[2]
Molecular Weight	414.34 g/mol	[2][3]
CAS Number	54143-55-4	[2][3]
Melting Point	146-152 °C (acetate salt)	[4]
рКа	9.3	[2][5]
LogP	3.78	[2]
Solubility (Acetate Salt)	48.4 mg/mL in water at 37°C	[2][5]
Soluble in ethanol to 100 mM	[3]	
Soluble in DMSO to 50 mM	[3]	_

Chemical Identifiers:

- SMILES: C1CCNC(C1)CNC(=0)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F[2]
- InChl: InChl=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26)[2]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel (NaV1.5) Blockade

This protocol details the methodology for characterizing the inhibitory effects of flecainide on the cardiac sodium channel, NaV1.5, expressed in a heterologous system like HEK293 cells.

- 1. Cell Culture and Preparation:
- HEK293 cells stably expressing human NaV1.5 are cultured in Dulbecco's Modified Eagle
 Medium (DMEM) supplemented with 10% fetal bovine serum and a selection antibiotic.
- Cells are plated onto glass coverslips 24-48 hours prior to the experiment.



2. Solutions:

- External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 Mg-ATP. The pH is adjusted to 7.2 with KOH.
- Flecainide Stock Solution: A 10 mM stock solution of flecainide acetate is prepared in deionized water and further diluted to final concentrations in the external solution on the day of the experiment.
- 3. Electrophysiological Recording:
- Borosilicate glass pipettes are pulled to a resistance of 2-5 M Ω when filled with the internal solution.
- A giga-ohm seal (>1 G Ω) is established between the patch pipette and the cell membrane.
- The whole-cell configuration is achieved by rupturing the cell membrane.
- The cell is held at a holding potential of -120 mV.
- A voltage-clamp protocol is applied to elicit sodium currents. For tonic block assessment, a
 depolarizing step to -20 mV for 20 ms is applied from the holding potential. For usedependent block, a train of depolarizing pulses to -20 mV for 20 ms is applied at a frequency
 of 10 Hz.

4. Data Analysis:

- Tonic Block: The percentage of block is calculated as: ((I_control I_flecainide) / I_control) *
 100.
- Use-Dependent Block: The peak current of each pulse in the train is normalized to the peak current of the first pulse to assess the cumulative block.



Single-Channel Recording of Ryanodine Receptor (RyR2) Activity

This protocol describes the investigation of flecainide's effects on the cardiac ryanodine receptor (RyR2) using the lipid bilayer technique.

- 1. Vesicle Preparation and Bilayer Formation:
- Sarcoplasmic reticulum (SR) vesicles containing RyR2 are isolated from cardiac tissue.
- A lipid bilayer is formed by painting a lipid mixture (e.g., phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine in n-decane) across a small aperture separating two chambers (cis and trans).

2. Solutions:

- Cis (Cytoplasmic) Solution (in mM): 230 CsMS, 20 CsCl, 1 CaCl₂, 10 TES, pH 7.4. This solution faces the cytoplasmic side of the RyR2 channel.
- Trans (Luminal) Solution (in mM): 30 CsMS, 20 CsCl, 10 TES, with 1 mM CaCl₂, pH 7.4. This solution represents the SR luminal environment.
- Flecainide Application: Flecainide is added to the cis chamber to achieve the desired final concentrations.
- 3. Single-Channel Recording:
- SR vesicles are added to the cis solution to facilitate the incorporation of a single RyR2 channel into the lipid bilayer.
- The electrical potential across the bilayer is clamped (e.g., at +40 mV and -40 mV) to record single-channel currents.
- Channel activity is recorded before and after the addition of flecainide.
- 4. Data Analysis:



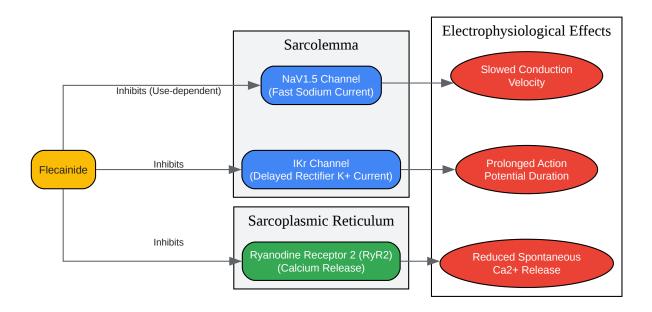
• The open probability (Po), mean open time, and mean closed time of the RyR2 channel are analyzed to determine the effect of flecainide on its gating properties.[3]

Mechanism of Action and Signaling Pathways

Flecainide's primary antiarrhythmic effect stems from its potent, use-dependent blockade of the fast inward sodium current (I_Na) mediated by the NaV1.5 channel.[1][6] This action slows the upstroke of the cardiac action potential (Phase 0), thereby reducing conduction velocity in cardiac tissue.[1] Flecainide exhibits a preference for binding to the open and inactivated states of the sodium channel.[6]

In addition to its effects on sodium channels, flecainide also modulates intracellular calcium handling by directly inhibiting the ryanodine receptor 2 (RyR2), the primary calcium release channel on the sarcoplasmic reticulum.[1][6] This inhibition of RyR2 reduces the likelihood of spontaneous calcium release, which can trigger delayed afterdepolarizations and arrhythmias. [1]

Furthermore, flecainide has been shown to inhibit the rapid delayed rectifier potassium current (I Kr), which can contribute to a prolongation of the action potential duration.[6]



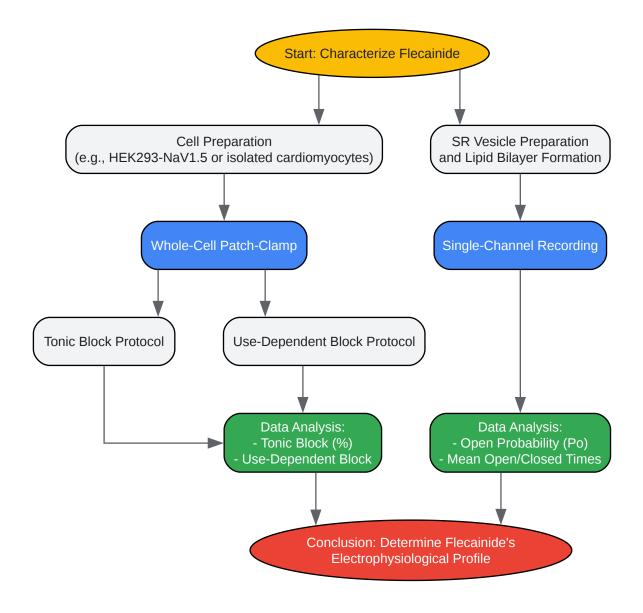


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Figure 1. Signaling pathway of Flecainide's action on cardiac ion channels.

Experimental Workflow for Characterizing Flecainide's Ion Channel Effects

The following diagram illustrates a typical workflow for the comprehensive electrophysiological characterization of flecainide.



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Figure 2. Experimental workflow for Flecainide's electrophysiological characterization.



Conclusion

Flecainide's unique molecular structure underpins its potent and complex interactions with cardiac ion channels, primarily the NaV1.5 sodium channel and the RyR2 calcium release channel. A thorough understanding of its physicochemical properties and a rigorous application of detailed experimental protocols, such as those outlined in this guide, are essential for advancing our knowledge of its antiarrhythmic mechanisms and for the development of safer and more effective cardiac therapeutics. The provided data and methodologies offer a solid foundation for researchers to further investigate the intricate pharmacology of flecainide and other ion channel modulators.

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